

Safe handling and storage procedures for VUF10460.

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Compound of Interest

Compound Name: VUF10460

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Application Notes and Protocols for VUF10460

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and use of **VUF10460**, a non-imidazole histamine H4 receptor agonist. The information is intended to ensure laboratory safety and proper experimental conduct.

Chemical and Physical Properties

VUF10460 is a crystalline solid.^[1] Key properties are summarized in the table below for easy reference.

Property	Value	Reference
Chemical Name	4-(4-methyl-1-piperazinyl)-6-phenyl-2-pyrimidinamine	[1]
CAS Number	1028327-66-3	[1][2]
Molecular Formula	C ₁₅ H ₁₉ N ₅	[1][2]
Molecular Weight	269.34 g/mol	[1][2]
Purity	≥98%	[1][2]
Solubility	Soluble in DMSO (100 mg/mL or ~200 mM) and 0.1N HCl	[1][2][3][4]
Appearance	Crystalline solid	[1]

Safety and Handling

According to the available Safety Data Sheet (SDS), **VUF10460** is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, as with all research chemicals, it should be handled with care.

2.1 Personal Protective Equipment (PPE)

- Gloves: Wear appropriate chemical-resistant gloves.
- Eye Protection: Use safety glasses or goggles.
- Lab Coat: A standard laboratory coat should be worn.

2.2 Handling Procedures

- Avoid inhalation of dust or powder. Handle in a well-ventilated area.
- Avoid contact with skin and eyes.[5]
- Wash hands thoroughly after handling.
- Do not eat, drink, or smoke in the laboratory.[6]

2.3 First Aid Measures

- Inhalation: Move to fresh air. If symptoms persist, consult a physician.
- Skin Contact: Wash off with soap and plenty of water. The product is generally not an irritant.
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6]
- Ingestion: If swallowed, rinse mouth with water. Consult a physician if symptoms persist.[6]

Storage Procedures

Proper storage is crucial to maintain the stability and integrity of **VUF10460**.

- Storage Temperature: Store at -20°C for long-term storage.[1][2][7]
- Stability: The compound is stable for at least four years when stored at -20°C.[1] Stock solutions can be stored at -80°C for up to two years, or at -20°C for up to one year.[7]
- Container: Keep the container tightly closed in a dry and well-ventilated place.
- General Precautions: Store locked up and away from incompatible materials.[6]

Biological Activity and Receptor Affinity

VUF10460 is a selective agonist for the histamine H4 receptor.[2][3][7][8] It exhibits significantly higher affinity for the H4 receptor compared to the H3 receptor.[7]

Receptor	Species	Affinity (Ki)	Affinity (pKi)	Reference
H4	Human	5.01 nM	8.22	[1][2]
H4	Rat	14.13 nM (Ki), 34.67 nM (Ki)	7.46	[1][7]
H3	Rat	1,778.28 nM	5.75	[1][7]

Experimental Protocols

The following are representative protocols for in vitro and in vivo studies involving **VUF10460**.

5.1 In Vitro Protocol: Preparation of Stock Solutions

This protocol describes the preparation of a stock solution for use in cell-based assays.

- Reagents and Materials:
 - **VUF10460** powder
 - Dimethyl sulfoxide (DMSO), cell culture grade
 - Sterile microcentrifuge tubes
- Procedure:
 1. Allow the **VUF10460** vial to equilibrate to room temperature before opening.
 2. To prepare a 100 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to 1 mg of **VUF10460** (MW: 269.34), add 37.13 μ L of DMSO.
 3. Vortex briefly to ensure complete dissolution.
 4. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 5. Store the aliquots at -20°C or -80°C.[\[7\]](#)

5.2 In Vivo Protocol: Investigation of Gastric Lesions in Rats

This protocol is based on a study investigating the effect of **VUF10460** on HCl-induced gastric lesions in rats.[\[7\]](#)

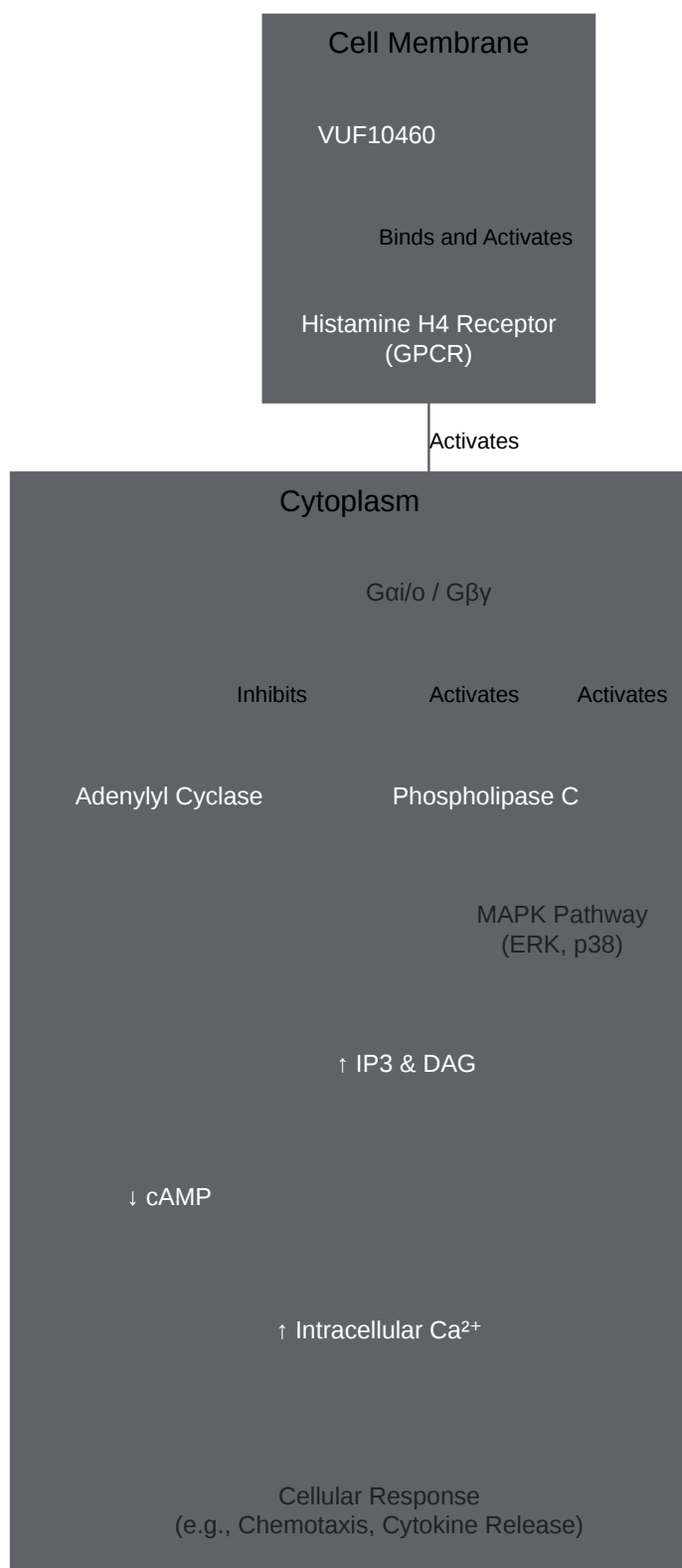
- Animals:
 - Male Wistar rats (or other appropriate strain)
 - Animals should be fasted for 24 hours before the experiment, with free access to water.
- Reagents and Materials:

- **VUF10460**
- 100% DMSO for dissolution[7]
- 0.6 N HCl
- Vehicle control (e.g., saline)
- Procedure:
 1. Prepare the **VUF10460** dosing solution by dissolving it in 100% DMSO.[7]
 2. Administer **VUF10460** subcutaneously at a dose of 10 or 30 mg/kg.[7]
 3. 30 minutes after **VUF10460** administration, induce gastric lesions by intragastric administration of 0.6 N HCl (5 mL/kg).[7]
 4. Euthanize the animals at a predetermined time point after HCl administration.
 5. Excise the stomachs and evaluate the extent of gastric lesions.

Visualizations

6.1 Histamine H4 Receptor Signaling Pathway

VUF10460, as an agonist, activates the histamine H4 receptor, a G-protein coupled receptor (GPCR). This activation can lead to downstream signaling events, including the modulation of intracellular calcium levels, cyclic AMP (cAMP) concentration, and the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[6]

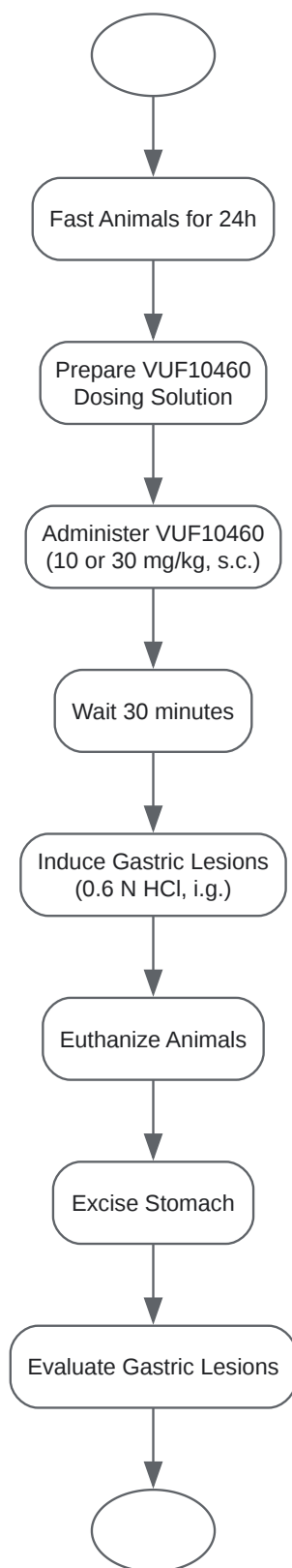


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Caption: **VUF10460** activates the H4 receptor, leading to downstream signaling cascades.

6.2 Experimental Workflow for In Vivo Studies

The following diagram illustrates the general workflow for conducting in vivo experiments with **VUF10460** as described in the protocol above.



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Caption: Workflow for the in vivo study of **VUF10460** on gastric lesions in rats.

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